4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

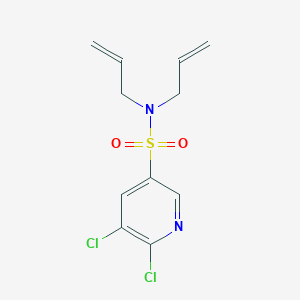

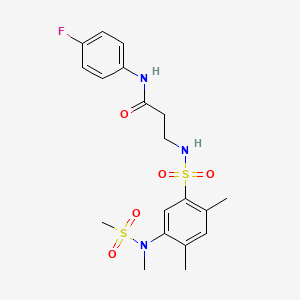

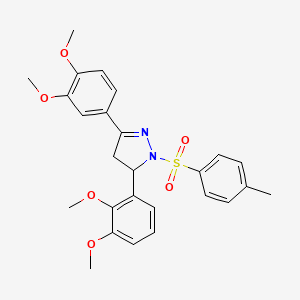

“4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C11H7N3OS . It has been studied for its antimicrobial and anticancer potential .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated for their antimicrobial and anticancer potential . Another study reported the solvent effects on the reaction of aldehyde, ethylcyanoacetate, and thiourea for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group attached to a tetrahydropyrimidine ring, which also contains a carbonitrile group . The molecular weight of the compound is 229.26 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the reaction of an aldehyde, ethylcyanoacetate, and thiourea .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.26 g/mol. It has a XLogP3-AA value of 1.2, indicating its lipophilicity. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Applications De Recherche Scientifique

HIV Integrase Strand Transfer Inhibitors

Wadhwa, Jain, and Jadhav (2020) explored the design, synthesis, and evaluation of derivatives of 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile as potential HIV integrase strand transfer inhibitors. They synthesized fourteen derivatives and assessed their HIV-1 Integrase inhibitory activity, finding that three compounds exhibited significant inhibition, although none were active against HIV-1 and HIV-2 below cytotoxic concentrations (Wadhwa, Jain, & Jadhav, 2020).

Cytotoxic and Antimicrobial Activities

Ramadan, El‐Helw, and Sallam (2019) investigated a pyrimidinethione derivative, focusing on its reactivity towards carbon electrophiles and nitrogen nucleophiles. They found that the derivative exhibited promising antitumor and antimicrobial activity (Ramadan, El‐Helw, & Sallam, 2019).

Synthesis and Reactions

Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, including methylation and acylation of 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. Their work facilitated the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, contributing to the understanding of chemical properties of these derivatives (Kappe & Roschger, 1989).

Antioxidant Activity

Salem, Farhat, Errayes, and Madkour (2015) utilized 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile for synthesizing various fused heterocyclic compounds. They investigated the antioxidant activities of these newly synthesized compounds, contributing to the potential application of these derivatives in combating oxidative stress (Salem et al., 2015).

Synthesis and Cytotoxicity Evaluation

Atapour-Mashhad et al. (2016) synthesized several derivatives of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles and evaluated their anti-proliferative activity on human breast cancer and colon carcinoma cell lines. They found that specific derivatives decreased the viability of these cancer cells, indicating potential application in cancer treatment (Atapour-Mashhad et al., 2016).

Antimicrobial and Antitubercular Agents

Walmik (2021) synthesized derivatives of 1,2,3,4-tetrahydro-4-oxo-6-(5-substituted 2-phenyl-1H-indol-3-yl)-2-thioxopyrimidine-5-carbonitrile and evaluated their in-vitro antimicrobial and antitubercular activities. The findings showed that one of the compounds exhibited promising properties, suggesting potential use as antimicrobial and antitubercular agents (Walmik, 2021).

Surface Active Properties and Biological Activity

El-Sayed (2008) explored the synthesis of annelated pyrimidine derivatives with potential applications as nonionic surfactants. These compounds demonstrated antimicrobial activities comparable to commercial antibiotic drugs, indicating their suitability for diverse applications, including drug manufacturing and cosmetics (El-Sayed, 2008).

Polymer Modification

Abdel-Naby and Youssef (1998) studied the modification of poly(vinyl chloride) (PVC) with 5-pyrimidine carbonitrile, enhancing the thermal stability and reducing discoloration of PVC under ultraviolet rays. This indicates the potential use of such derivatives in improving the properties of polymers (Abdel-Naby & Youssef, 1998).

Mécanisme D'action

Target of Action

The primary target of the compound 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is the HIV-1 integrase . This enzyme plays a crucial role in the replication cycle of the Human Immunodeficiency Virus-1 (HIV-1), a member of the retroviridae family and the primary causative agent of Acquired Immunodeficiency Syndrome (AIDS) .

Mode of Action

This compound interacts with HIV-1 integrase, inhibiting its function . HIV-1 integrase is responsible for the incorporation of viral DNA into human chromosomal DNA by catalyzing two independent reactions, 3′-processing (3′-P) and strand transfer (ST) . By inhibiting these reactions, the compound prevents the integration of the viral DNA into the host’s genome, thus interrupting the replication cycle of the virus .

Biochemical Pathways

The inhibition of HIV-1 integrase by this compound affects the biochemical pathway of HIV replication . The interruption of the viral DNA integration into the host genome prevents the production of new virus particles . This disruption of the viral replication cycle could potentially lead to a decrease in viral load and slow down the progression of the disease .

Result of Action

The result of the action of this compound is the significant inhibition of HIV-1 integrase . This inhibition disrupts the replication cycle of the virus, potentially leading to a decrease in viral load . It’s important to note that none of the derivatives of this compound were active against hiv-1 and hiv-2 below their cytotoxic concentration .

Propriétés

IUPAC Name |

4-oxo-6-phenyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h1-5H,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXNEFZOFSGSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620550.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2620552.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B2620554.png)

![N-(2,4-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2620555.png)

![6-Methyl-N-[(5-methylfuran-2-yl)methyl]-N-propan-2-yl-1H-indole-2-carboxamide](/img/structure/B2620557.png)

![Lithium;2-[5-[(2-methylpropan-2-yl)oxycarbonyl]spiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-1-yl]acetate](/img/structure/B2620563.png)